Azomycin

Descripción

2-Nitroimidazole has been reported in Pseudomonas fluorescens with data available.

RN given refers to parent cpd with specified locant; structure

Structure

3D Structure

Propiedades

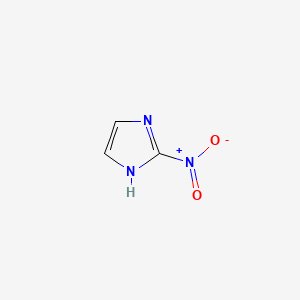

IUPAC Name |

2-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEUHQHUFTYLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060178 | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-73-1, 36877-68-6 | |

| Record name | 2-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036877686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8E96XL55D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Azomycin: A Technical Guide for Researchers

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of azomycin, a 2-nitroimidazole antibiotic. It is crucial to distinguish this compound from the similarly named azithromycin, a macrolide antibiotic that inhibits protein synthesis by targeting the 50S ribosomal subunit. In contrast, the primary antibacterial activity of this compound and other nitroimidazoles is not directed at the bacterial ribosome. Instead, their mechanism is centered on the reductive activation of the nitro group within susceptible bacterial cells, leading to the generation of cytotoxic radicals that induce DNA damage and inhibit other critical cellular processes. This guide synthesizes the current understanding of this compound's mode of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways involved.

Introduction: this compound vs. Azithromycin and the True Mechanism of Action

This compound, first isolated from Nocardia mesenterica, is a natural antibiotic identified as 2-nitroimidazole[1]. It is active against a range of aerobic Gram-positive and Gram-negative bacteria[2]. A common point of confusion is its similar name to azithromycin, a widely used macrolide antibiotic. Azithromycin functions by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis[3].

However, the primary mechanism of action for this compound, as a member of the nitroimidazole class, is fundamentally different and does not involve direct inhibition of the bacterial ribosome. The core mechanism for nitroimidazoles is dependent on the metabolic activation of the drug to a cytotoxic form[1][]. This process is most efficient in anaerobic or microaerophilic environments where the nitro group of the imidazole ring is reduced by bacterial nitroreductases[]. This reduction generates reactive nitro radicals that are responsible for the drug's bactericidal effects through the disruption of DNA's helical structure and inhibition of nucleic acid synthesis[]. While some derivatives of nitroimidazoles have been shown to have additional targets, the foundational mechanism remains the generation of these DNA-damaging radicals[][5][6].

The Reductive Activation Pathway of this compound

The selective toxicity of this compound and other nitroimidazoles is a direct consequence of their reductive activation pathway, which is significantly more active in anaerobic bacteria due to their low intracellular redox potential.

The key steps in this pathway are:

-

Cellular Uptake: this compound, being a small molecule, diffuses into the bacterial cell.

-

Nitro Group Reduction: Inside the bacterium, particularly under anaerobic or hypoxic conditions, the nitro group of this compound is reduced. This is a single-electron transfer process catalyzed by bacterial nitroreductases, which utilize cofactors like flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD)[].

-

Formation of Reactive Radicals: The reduction of the nitro group results in the formation of a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates[1].

-

Macromolecular Damage: These reactive species can then interact with and cause damage to critical cellular macromolecules. The primary target is bacterial DNA, where the radicals can cause strand breaks, leading to the inhibition of DNA replication and ultimately cell death[]. These reactive intermediates can also damage other vital cellular components like proteins[1].

dot

Quantitative Data on Antibacterial Activity

| Compound Class | Organism(s) | MIC Range (µM) | Reference |

| Indolin-2-one Nitroimidazole Hybrids | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | 0.13 - 2.5 | [6] |

Experimental Protocols

To investigate the mechanism of action of this compound and other nitroimidazoles, a variety of experimental protocols can be employed. These focus on assessing DNA damage, identifying cellular targets, and measuring the electrochemical properties crucial for the drug's activation.

Quantification of DNA Damage by Real-Time qPCR

This method assesses the extent of DNA damage by measuring the inhibition of DNA amplification.

Objective: To quantify DNA lesions in bacterial genomic DNA after treatment with this compound.

Methodology:

-

Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to varying concentrations of this compound for a defined period. A control group without this compound treatment is essential.

-

Genomic DNA Extraction: Isolate genomic DNA from both treated and untreated bacterial cells using a standard DNA extraction kit.

-

qPCR Analysis: Perform real-time quantitative PCR (qPCR) on the extracted DNA. The assay is based on the principle that DNA lesions can inhibit the progression of DNA polymerase. Therefore, the amount of PCR product will be inversely proportional to the amount of DNA damage. A common approach is to compare the amplification of a long DNA fragment to a short DNA fragment, as the probability of a lesion occurring is higher in a longer fragment[7].

-

Data Analysis: Calculate the relative amplification of the long fragment in the treated samples compared to the untreated controls. A decrease in amplification indicates the presence of DNA damage[7].

dot

Cyclic Voltammetry to Determine Redox Potential

This electrochemical technique is used to study the reduction and oxidation processes of molecules.

Objective: To determine the redox potential of this compound, which is a key parameter for its reductive activation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable electrolyte buffer.

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Voltammetric Scan: Apply a potential sweep to the working electrode and measure the resulting current. The potential at which the reduction of the nitro group occurs can be determined from the resulting voltammogram.

-

Data Analysis: The peak potential of the reduction wave provides information about the redox potential of the compound. A higher (less negative) redox potential suggests that the compound is more easily reduced, which can correlate with its biological activity, especially under aerobic conditions[][6].

Nitroreductase Activity Assay

This assay measures the activity of the enzymes responsible for activating the nitroimidazole drug.

Objective: To determine the ability of bacterial cell extracts to reduce this compound.

Methodology:

-

Preparation of Cell-Free Extract: Grow the bacteria of interest, harvest the cells, and prepare a cell-free extract by sonication or other lysis methods.

-

Reaction Mixture: Set up a reaction mixture containing the cell-free extract, a suitable electron donor (e.g., NADH or NADPH), and this compound.

-

Monitoring the Reaction: The reduction of this compound can be monitored spectrophotometrically by the decrease in absorbance at a wavelength where the parent compound absorbs, or by measuring the consumption of the electron donor (e.g., NADH at 340 nm).

-

Enzyme Kinetics: By varying the concentrations of the substrate (this compound) and the cell extract, kinetic parameters of the nitroreductase activity can be determined.

Conclusion

This compound is a 2-nitroimidazole antibiotic whose bactericidal activity is primarily due to the reductive activation of its nitro group, leading to the formation of DNA-damaging radicals. This mechanism is distinct from that of the similarly named macrolide, azithromycin, which targets the bacterial ribosome. The available evidence strongly indicates that the main cellular target of this compound is bacterial DNA, not the protein synthesis machinery. For researchers and drug development professionals, understanding this core mechanism is essential for the rational design of new nitroimidazole-based therapeutics and for overcoming potential resistance mechanisms, which are often linked to alterations in the bacterial nitroreductase enzymes. Future research could further elucidate any secondary targets of this compound and its derivatives, particularly in aerobic bacteria where its activity has been noted.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. Azithromycin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of DNA Damage by Real-Time qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Azomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of Azomycin, a nitroimidazole antibiotic also known as 2-nitroimidazole. This compound serves as a crucial scaffold in the development of therapeutic agents, particularly for its activity against anaerobic bacteria and as a radiosensitizer in cancer therapy. This document details established and modern synthetic routes, presents key physicochemical and spectroscopic data in a structured format, and elucidates its biological activity through a detailed mechanism of action. Experimental protocols for key synthetic methodologies are provided, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical name 2-nitro-1H-imidazole. Its structure consists of a five-membered imidazole ring substituted with a nitro group at the second position. This nitro group is pivotal to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.07 g/mol | |

| Appearance | Pale yellow to off-white crystalline solid | [2] |

| Melting Point | 287 °C (decomposes) | |

| Solubility | Sparingly soluble in water; Soluble in NH₄OH, acetone, ethanol | [2][3] |

| CAS Number | 527-73-1 | [2] |

Synthesis of this compound

The synthesis of this compound has been approached through various methods since its discovery. The classical synthesis involves the diazotization of 2-aminoimidazole, while more contemporary methods offer greener alternatives.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Diazotization/Nitration | 2-Aminoimidazole Hydrochloride | Fluoboric acid, Sodium nitrite, Copper powder | Not explicitly stated in abstract | [4] |

| Green Synthesis | 2-Aminoimidazole | Oxone (potassium peroxymonosulfate) in water | Good | Not explicitly stated in abstract |

Experimental Protocols

This method is based on the principle of converting the amino group of 2-aminoimidazole into a diazonium salt, which is subsequently replaced by a nitro group.

Protocol:

-

A solution of 2-aminoimidazole hydrochloride is prepared in 40% fluoboric acid.

-

The solution is cooled, and a solution of sodium nitrite in water is added slowly to facilitate diazotization.

-

The resulting mixture is then poured into a solution of sodium nitrite and copper powder in water.

-

The reaction is stirred at room temperature.

-

The pH of the solution is adjusted to 2.0 with hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The solvent is evaporated, and the crude product is recrystallized from ethanol to yield 2-nitroimidazole.[4]

This method presents a more environmentally friendly approach to the synthesis of this compound.

Protocol:

-

2-Aminoimidazole is dissolved in water.

-

Oxone (potassium peroxymonosulfate) is added to the solution as an oxidizing agent.

-

The reaction mixture is stirred, likely at a controlled temperature.

-

The product, 2-nitroimidazole, is then isolated from the reaction mixture.

Spectroscopic Characterization

The structure of this compound has been confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 7.12 (s, 1H), 7.46 (d, J=1.1 Hz, 1H) | [5] |

| ¹³C NMR | δ (ppm): 128.11, 129.14, 145.12 | [5] |

| IR (KBr, cm⁻¹) | 3269 (N-H), 1537 (NO₂), 1361 (NO₂) | [5] |

| Mass Spec. (m/z) | 113 (M⁺), 83, 67, 40 | [1][6] |

Mechanism of Action

The biological activity of this compound is primarily attributed to the reductive activation of its nitro group in hypoxic environments, which are characteristic of anaerobic bacteria and solid tumors.

Under low-oxygen conditions, intracellular reductases, such as nitroreductases, donate electrons to the nitro group of this compound. This one-electron reduction forms a transient nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic cells, the nitro radical anion undergoes further reduction to form highly reactive species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA. This binding leads to cellular damage, inhibition of essential enzymatic functions, and ultimately, cell death.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry due to its inherent antimicrobial properties and its utility as a foundational structure for developing hypoxia-targeting agents. The synthetic routes outlined in this guide, coupled with a thorough understanding of its chemical properties and mechanism of action, provide a solid foundation for researchers engaged in the development of novel therapeutics based on the 2-nitroimidazole scaffold. The detailed protocols and structured data presented herein are intended to support and streamline future research and development efforts in this important area of drug discovery.

References

- 1. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Nitroimidazole, 98% | Fisher Scientific [fishersci.ca]

- 4. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Tissue Disposition of Azithromycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Azithromycin, an azalide subclass of macrolide antibiotics, exhibits a unique pharmacokinetic profile characterized by low serum concentrations and extensive and rapid distribution into tissues. This results in significantly higher and more sustained concentrations in various tissues and cells compared to plasma, a key factor in its clinical efficacy for a range of bacterial infections. This in-depth guide synthesizes the current understanding of azithromycin's pharmacokinetics and tissue distribution, presenting quantitative data, detailed experimental methodologies, and visual representations of the core processes.

Pharmacokinetic Properties of Azithromycin

Azithromycin's journey through the body is marked by rapid absorption and extensive tissue penetration, leading to a large apparent volume of distribution and a long terminal elimination half-life. Following oral administration, the bioavailability of azithromycin is approximately 37%[1][2]. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Conditions | Reference(s) |

| Bioavailability | ~37% | Single 500 mg oral dose | [1][2] |

| Peak Serum Concentration (Cmax) | 0.4 µg/mL | Single 500 mg oral dose | [3] |

| Time to Peak Concentration (Tmax) | 2-3 hours | Single oral dose | [4] |

| Apparent Volume of Distribution (Vd) | ~31.1 L/kg | Steady-state | [5] |

| Terminal Elimination Half-life (t½) | ~68 hours | Following a single 500 mg dose | [2] |

| Serum Protein Binding | 7% to 51% | Concentration-dependent (decreases with increasing concentration) | [5] |

| Metabolism | Primarily hepatic (in vitro and in vivo studies not extensively performed) | [2][6] | |

| Major Route of Elimination | Biliary excretion, predominantly as unchanged drug | [2] | |

| Urinary Excretion | ~6% of the administered dose as unchanged drug over a week | [2] |

Tissue Distribution of Azithromycin

A hallmark of azithromycin's pharmacokinetics is its remarkable ability to penetrate and accumulate in various tissues, where concentrations can be over 50 to 100 times higher than in plasma[1][2]. This high tissue-to-plasma ratio is attributed to its high lipid solubility and ion trapping mechanism. The drug is actively transported to sites of infection, largely via phagocytic cells[2].

Lung Tissue

Azithromycin achieves high and sustained concentrations in pulmonary tissues, making it effective for respiratory tract infections.

| Dosing Regimen | Time Point | Mean Concentration (µg/g) | Reference(s) |

| 500 mg single oral dose | 24 hours | 3.10 ± 2.17 | [7] |

| 72 hours | 2.55 ± 1.36 | [7] | |

| 96 hours | 3.94 ± 2.40 | [7] | |

| 120 hours | 3.13 ± 0.50 | [7] | |

| 500 mg daily for 3 days | Peak (Cmax) | 8.93 ± 2.05 | [7] |

| 1000 mg daily for 3 days | Peak (Cmax) | 18.6 ± 2.20 | [7] |

Prostatic Tissue

The ability of azithromycin to concentrate in the prostate gland is crucial for its use in treating prostatic infections.

| Dosing Regimen | Time Point | Mean Concentration (µg/g) | Reference(s) |

| Two 250 mg doses, 12h apart | 14 hours | 2.54 | |

| 137 hours | 0.62 |

Tonsillar Tissue

High concentrations of azithromycin are also achieved in tonsillar tissue, supporting its use in the treatment of pharyngitis and tonsillitis.

| Dosing Regimen | Time Point | Mean Concentration (µg/g) | Reference(s) |

| Two 250 mg doses, 12h apart | 12 hours | 4.5 | |

| 24 hours | 3.9 | ||

| 7.5 days | 0.93 |

Cellular and Subcellular Distribution

Azithromycin exhibits extensive uptake and accumulation within various cell types, most notably phagocytes such as neutrophils and macrophages[8]. This intracellular accumulation is a key mechanism for drug delivery to infected tissues. Studies have shown that the intracellular-to-extracellular concentration ratio can exceed 200 in vitro[8]. The release of azithromycin from these cells is enhanced at sites of infection, a phenomenon triggered by phagocytosis[8]. Subcellularly, azithromycin has been found to localize predominantly within lysosomes[9].

Experimental Protocols

The quantification of azithromycin in biological matrices is primarily achieved through high-performance liquid chromatography (HPLC) with various detection methods and microbiological assays.

High-Performance Liquid Chromatography (HPLC)

A common analytical method for determining azithromycin concentrations in plasma and tissue homogenates.

-

Sample Preparation: Tissue samples are typically homogenized in a suitable buffer. Both plasma and tissue homogenates are then subjected to protein precipitation, often using acetonitrile or methanol, followed by centrifugation to separate the supernatant.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is frequently used[4].

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile) is used for isocratic or gradient elution[4]. A common mobile phase composition is a 20:80 mixture of phosphate buffer and methanol[4].

-

Detector: UV detection at a low wavelength, typically around 210 nm, is often employed[4]. More sensitive and specific methods utilize tandem mass spectrometry (LC-MS/MS) for detection[10].

-

-

Quantification: Azithromycin concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of azithromycin.

Microbiological Assay (Agar Diffusion Bioassay)

This method is used to determine the biological activity of azithromycin.

-

Test Organism: A susceptible bacterial strain, such as Micrococcus luteus or Bacillus subtilis, is used as the indicator organism[7][11].

-

Procedure:

-

An agar medium is uniformly seeded with the test organism.

-

Cylinders or wells are placed on the agar surface.

-

Standard solutions of azithromycin at known concentrations and the test samples are added to the cylinders/wells.

-

The plates are incubated to allow bacterial growth.

-

-

Quantification: The diameter of the zone of growth inhibition around each cylinder/well is measured. The concentration of azithromycin in the sample is determined by comparing the size of its inhibition zone to a standard curve constructed from the inhibition zones of the known concentrations.

In Vivo Microdialysis

This technique allows for the continuous sampling of unbound azithromycin from the interstitial fluid of tissues in living subjects.

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target tissue (e.g., muscle, subcutaneous adipose tissue).

-

Perfusion: A physiological solution (perfusate) is continuously pumped through the probe at a low flow rate.

-

Sampling: Unbound azithromycin in the interstitial fluid diffuses across the probe's membrane into the perfusate. The collected perfusate (dialysate) is then analyzed, typically by LC-MS/MS, to determine the concentration of azithromycin.

-

Recovery Calculation: The concentration in the dialysate represents a fraction of the actual interstitial fluid concentration. This "relative recovery" is determined through calibration methods, such as retrodialysis, to accurately quantify the unbound drug concentration in the tissue.

Visualizing Azithromycin's Pharmacokinetics and Experimental Workflows

To better illustrate the complex processes involved in azithromycin's pharmacokinetics and its analysis, the following diagrams have been generated using the DOT language.

References

- 1. Azithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin - Wikipedia [en.wikipedia.org]

- 3. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro and in vivo uptake of azithromycin (CP-62,993) by phagocytic cells: possible mechanism of delivery and release at sites of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accumulation, release and subcellular localization of azithromycin in phagocytic and non-phagocytic cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbiological assay for azithromycin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In Vitro Immunomodulatory Properties of Azithromycin: A Technical Guide

Abstract

Azithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory activities independent of its antimicrobial effects. These properties position it as a candidate for therapeutic applications in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth review of the in vitro immunomodulatory effects of azithromycin, focusing on its impact on key immune cells, cellular signaling pathways, and functional outcomes. We present a synthesis of current research, including quantitative data on cytokine modulation and cellular responses, detailed experimental protocols for assessing these effects, and visual diagrams of the core signaling pathways involved.

Introduction

Beyond its established role in treating bacterial infections, azithromycin exhibits potent anti-inflammatory and immunomodulatory functions. In vitro studies have been pivotal in elucidating the mechanisms underlying these effects. Azithromycin has been shown to accumulate to high concentrations within phagocytic cells, such as macrophages and neutrophils, allowing it to directly influence their function.[1] Its activities include altering cytokine and chemokine production, modulating inflammatory cell signaling pathways like NF-κB and MAPK, and influencing fundamental cellular processes such as phagocytosis and oxidative stress.[2][3][4] This guide serves as a comprehensive resource for researchers investigating the non-antibiotic properties of azithromycin.

Effects on Macrophage Polarization and Function

One of the most well-documented immunomodulatory effects of azithromycin is its ability to alter macrophage activation and polarization. In vitro, azithromycin consistently promotes a shift from the pro-inflammatory M1 phenotype towards an anti-inflammatory, pro-resolving M2-like phenotype.[4][5][6]

Modulation of Cytokine and Effector Molecule Expression

When macrophages are stimulated with classical M1 polarizing agents like lipopolysaccharide (LPS) and interferon-gamma (IFNγ), treatment with azithromycin leads to a significant change in their secretome and effector molecule profile. The production of pro-inflammatory M1 cytokines is typically suppressed, while anti-inflammatory M2 markers are enhanced.[5][7][8]

| Parameter | Cell Type | Stimulant | Azithromycin Effect | Quantitative Change | Reference |

| Cytokines | |||||

| IL-12 | J774 Murine Macrophages | IFNγ + LPS | Decrease | Significantly decreased (P < 0.001) | [5] |

| IL-6 | J774 Murine Macrophages | IFNγ + LPS | Decrease | Significantly decreased (P < 0.001) | [5] |

| IL-10 | J774 Murine Macrophages | IFNγ + LPS | Increase | Significantly increased (P = 0.003) | [5] |

| IL-12/IL-10 Ratio | J774 Murine Macrophages | IFNγ + LPS | Decrease | Decreased by 60% | [5][7] |

| TNF-α | Human Monocytes (THP-1) | LPS | Decrease | Significant decrease | [3][9] |

| IL-1β | Human Monocytes | - | Inhibition | Selective inhibition of IL-1 production | [10] |

| Effector Molecules | |||||

| iNOS (M1 marker) | J774 Murine Macrophages | IFNγ + LPS | Decrease | Attenuated protein concentrations | [5][7] |

| Arginase (M2 marker) | J774 Murine Macrophages | IFNγ + LPS | Increase | 10-fold increase in activity | [5][7] |

| Surface Receptors | |||||

| CCR7 (M1 marker) | J774 Murine Macrophages | IFNγ + LPS | Decrease | Inhibited expression | [5][7] |

| Mannose Receptor (M2) | J774 Murine Macrophages | IFNγ + LPS | Increase | Increased expression | [5][7] |

| CD23 (M2 marker) | J774 Murine Macrophages | IFNγ + LPS | Increase | Increased expression | [5][7] |

Experimental Workflow: Macrophage Polarization Assay

The following diagram outlines a typical workflow for assessing the effect of azithromycin on macrophage polarization in vitro.

Effects on Neutrophil Function

Azithromycin directly impacts neutrophil activity, which is critical in the acute inflammatory response. Its effects are multifaceted, ranging from reducing pro-inflammatory mediator release to modulating cell death and oxidative burst.[2][4]

| Parameter | Cell Type | Effect of Azithromycin | Quantitative Change | Reference |

| Phagocytosis | Human Neutrophils (PMNs) | Enhancement | Time-dependent increase in intracellular killing of S. aureus | [11] |

| Oxidative Burst (ROS) | Human Neutrophils (PMNs) | Decrease | Dose- and time-dependent antioxidant effect. IC50 with PMA stimulation decreased from 856 µg/ml (15 min) to 30 µg/ml (4h). | [12] |

| NET Release | Human Neutrophils | Modulation | In vitro exposure modulates neutrophil extracellular trap (NET) release. | [2] |

| Apoptosis | Human Neutrophils | Increase | Increased apoptosis observed in vitro. | [13] |

| Chemokine Release | Human Neutrophils | Decrease | Decreases IL-8 release. | [2][4] |

Effects on Lymphocytes and Natural Killer (NK) Cells

While less studied than its effects on myeloid cells, azithromycin also directly modulates lymphocyte function. It has been shown to suppress T-cell activation and impact the cytotoxic capabilities of NK cells.[2]

| Parameter | Cell Type | Effect of Azithromycin | Mechanism/Comment | Reference |

| T-Cell Activation | Human T-Cells | Suppression | Modifies the mTOR signaling pathway; inhibits NF-κB. | [2] |

| Granzyme B Production | Human CD4+ & CD8+ T-Cells | Suppression | Confirmed in vitro to be suppressed. | [2] |

| Perforin Production | Primary Human NK Cells | Decrease | Reduces production of the cytotoxic protein perforin. | [2] |

| Cytokine Production | NK Cell Line (NK-92) | Decrease | Decreases production of IFNγ and TNFα. | [2][14] |

| sIL-2R Production | Human Mononuclear Cells | Increase | Elevated production in stimulated cultures. | [15][16] |

Core Signaling Pathway Modulation

Azithromycin exerts its immunomodulatory effects by targeting key intracellular signaling cascades that regulate inflammation. The inhibition of the NF-κB pathway is a central mechanism, complemented by effects on STAT1 and MAPK pathways.[3][6][17]

Inhibition of the NF-κB Signaling Pathway

Azithromycin has been shown to prevent the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.[4][6][17] This is achieved, in part, by sustaining levels of the inhibitory protein IκBα and potentially affecting the kinase activity of IKKβ.[6]

Modulation of STAT1 and MAPK Pathways

In addition to NF-κB, azithromycin impacts other critical inflammatory signaling pathways.

-

STAT1 Pathway: Azithromycin treatment decreases STAT1 phosphorylation in a concentration-dependent manner in macrophages. This is significant as the NF-κB and STAT1 pathways can synergize to promote M1 polarization.[6]

-

p38 MAPK Pathway: In LPS-stimulated monocytic cells, azithromycin has been found to reduce the phosphorylation of p38 MAPK, which is involved in the production of TNF-α.[3] This effect contributes to its overall anti-inflammatory profile.

Functional Immunomodulatory Effects

The impact of azithromycin on immune cells and signaling pathways translates into significant functional outcomes, including enhanced clearance of apoptotic cells and reduction of oxidative stress.

Enhancement of Phagocytosis

Azithromycin has been shown to significantly improve the ability of macrophages to clear apoptotic cells (efferocytosis), a crucial process for resolving inflammation and preventing secondary necrosis.[18][19]

| Parameter | Phagocyte | Apoptotic Cell Type | Effect of Azithromycin | Quantitative Change | Reference |

| Phagocytosis | Alveolar Macrophages (AM) | Bronchial Epithelial Cells | Increase | Mean increase of 50% | [18] |

| Phagocytosis | AM from COPD subjects | Bronchial Epithelial Cells | Increase | Improved by 68% | [19] |

| Phagocytosis | AM from COPD subjects | Neutrophils | Increase | Improved by 38% | [19] |

Reduction of Oxidative Stress

Azithromycin exhibits antioxidant properties by reducing the production of reactive oxygen species (ROS) in various cell types under stress conditions.

| Parameter | Cell Type | Stress Inducer | Effect of Azithromycin | Quantitative Change | Reference |

| Intracellular ROS | BV-2 Microglial Cells | H₂O₂ | Inhibition | Complete neutralization of ROS at 7.5-30 µM | [20][21] |

| Intracellular ROS | MIO-M1 Müller Glial Cells | H₂O₂ | Inhibition | Complete neutralization of ROS at 7.5-30 µM | [20][21] |

| ROS Production | A549 Lung Epithelial Cells | Cigarette Smoke Extract | Decrease | 1.6-fold reduction | [22] |

Detailed Experimental Protocols

This section provides generalized methodologies for key in vitro assays used to characterize the immunomodulatory properties of azithromycin. Specific concentrations, incubation times, and reagents should be optimized for the experimental system being used.

Macrophage Polarization and Cytokine Analysis

-

Cell Culture: Culture murine macrophage cell line J774A.1 or human THP-1 cells (differentiated with PMA) in DMEM or RPMI-1640, respectively, supplemented with 10% FBS and 1% penicillin/streptomycin.[6]

-

Plating: Seed cells in 24-well plates at a density of 2.5 x 10⁵ to 1 x 10⁶ cells per well and allow them to adhere overnight.

-

Treatment:

-

M1 Polarization: Add IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).

-

Azithromycin Group: Pre-incubate cells with desired concentrations of azithromycin (e.g., 1.5-50 µM) for 2 hours before adding IFN-γ and LPS.[23]

-

M2 Control: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

-

Incubation: Incubate cells for 24-48 hours.

-

Analysis:

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify cytokine levels (e.g., IL-6, IL-12, IL-10, TNF-α) using commercially available ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.[5][23]

-

Phagocytosis Assay via Flow Cytometry

-

Target Cell Preparation: Induce apoptosis in a target cell population (e.g., Jurkat T-cells or neutrophils) via UV irradiation or staurosporine treatment. Label the apoptotic cells with a fluorescent dye such as pHrodo or CFSE.

-

Phagocyte Preparation: Culture alveolar macrophages or other phagocytic cells in low-adherence plates. Treat with azithromycin (e.g., 500 ng/mL) or vehicle control for 24 hours.[18][19]

-

Co-culture: Add the labeled apoptotic target cells to the phagocytes at a ratio of approximately 10:1.

-

Incubation: Incubate for 1-2 hours at 37°C to allow phagocytosis to occur.

-

Staining & Analysis:

-

Wash cells to remove non-ingested target cells.

-

Stain phagocytes with a fluorescently-conjugated antibody against a specific surface marker (e.g., CD11b) to distinguish them from the target cells.

-

Analyze the cells using a flow cytometer. The percentage of double-positive cells (phagocyte marker and apoptotic cell dye) represents the phagocytic index.

-

Western Blot for Signaling Pathway Analysis

-

Cell Culture and Stimulation: Plate cells (e.g., THP-1 or J774) and treat with azithromycin followed by a stimulant (e.g., LPS) for short time courses (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).[3][6]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Conclusion

The in vitro evidence overwhelmingly demonstrates that azithromycin possesses a wide range of immunomodulatory properties. Its ability to shift macrophage polarization towards an anti-inflammatory M2 phenotype, suppress pro-inflammatory cytokine production across multiple immune cell types, inhibit key inflammatory signaling pathways such as NF-κB, and enhance inflammation-resolving functions like efferocytosis underscores its therapeutic potential beyond its antimicrobial activity. The experimental frameworks and quantitative data presented in this guide provide a foundation for further research into the precise mechanisms of action and potential clinical applications of azithromycin in inflammatory diseases.

References

- 1. In vitro and in vivo uptake of azithromycin (CP-62,993) by phagocytic cells: possible mechanism of delivery and release at sites of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 [frontiersin.org]

- 3. Azithromycin reduces tumor necrosis factor-alpha production in lipopolysaccharide-stimulated THP-1 monocytic cells by modification of stress response and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]

- 9. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azithromycin inhibits IL-1 secretion and non-canonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azithromycin induces in vitro a time-dependent increase in the intracellular killing of Staphylococcus aureus by human polymorphonuclear leucocytes without damaging phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azithromycin impact on neutrophil oxidative metabolism depends on exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eijppr.com [eijppr.com]

- 15. journals.asm.org [journals.asm.org]

- 16. In vivo administration of azithromycin affects lymphocyte activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [digital.library.adelaide.edu.au]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Azithromycin Protects Retinal Glia Against Oxidative Stress-Induced Morphological Changes, Inflammation, and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Health Sciences Research Commons - GW Research Days 2016 - 2020: Mechanisms Involved in the Antioxidant Properties of Azithromycin in Lung Epithelial Cells [hsrc.himmelfarb.gwu.edu]

- 23. Azithromycin distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Azithromycin's Potent Offensive Against Intracellular Pathogens: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial activity of azithromycin against a range of clinically significant intracellular pathogens. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanisms of action, details experimental methodologies for its evaluation, and presents key quantitative data to support its efficacy.

Executive Summary

Azithromycin, a macrolide antibiotic, stands as a formidable agent in the treatment of infections caused by intracellular pathogens. Its efficacy stems from a unique combination of potent antimicrobial activity, favorable pharmacokinetic properties, and significant immunomodulatory effects. A key characteristic of azithromycin is its ability to achieve high and sustained concentrations within host cells, particularly phagocytes, delivering the antibiotic directly to the site of infection. This guide explores the multifaceted action of azithromycin against pathogens such as Chlamydia trachomatis, Legionella pneumophila, Mycobacterium avium complex (MAC), Coxiella burnetii, and Rickettsia species. Furthermore, it delves into the intricate ways azithromycin modulates the host immune response and cellular processes like autophagy to effectively combat these challenging infections.

Mechanism of Action: A Dual Approach

Azithromycin's success against intracellular pathogens is rooted in a two-pronged strategy: direct inhibition of bacterial growth and modulation of the host's cellular environment.

Direct Antimicrobial Activity

The primary antibacterial mechanism of azithromycin involves the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby interfering with the translocation of peptides and halting bacterial replication.[1]

Intracellular Accumulation: A Trojan Horse Strategy

A hallmark of azithromycin is its remarkable ability to accumulate within host cells, especially phagocytes like macrophages and neutrophils, as well as fibroblasts.[2] This intracellular concentration can be several hundred times higher than in the extracellular fluid, effectively creating a drug reservoir at the site of infection.[3] This high intracellular concentration is crucial for targeting pathogens that reside and replicate within these cells.

Quantitative Data: Efficacy in Numbers

The following tables summarize key quantitative data regarding the in vitro activity and clinical efficacy of azithromycin against various intracellular pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Azithromycin against Intracellular Pathogens

| Pathogen | MIC Range (µg/mL) | Notes |

| Chlamydia trachomatis | 0.03 - 0.25 | |

| Legionella pneumophila | 0.03 - 0.25 | |

| Mycobacterium avium complex | 0.06 - >64 | MICs can be higher than for other macrolides.[4] |

| Coxiella burnetii | up to 8 | Higher MICs observed compared to clarithromycin.[5] |

| Rickettsia tsutsugamushi | 0.0156 - 8 | More effective than doxycycline against some strains.[6] |

| Salmonella enterica serovars Typhi and Paratyphi A | 4 - 16 | |

| Anaplasma phagocytophilum | Resistant | [7][8] |

| Ehrlichia spp. | Resistant | [9][10] |

Table 2: Intracellular Concentration of Azithromycin

| Cell Type | Intracellular-to-Extracellular Ratio | Reference |

| Polymorphonuclear leukocytes (PMNs) | >100 | [3] |

| Macrophages | >100 | [3] |

| Fibroblasts | High accumulation observed | [11] |

Table 3: Clinical Efficacy of Azithromycin in Treating Infections Caused by Intracellular Pathogens

| Pathogen | Disease | Treatment Regimen | Efficacy | Reference(s) |

| Chlamydia trachomatis | Urogenital Infection | 1g single dose | 94.3% - 97% | [8][12][13][14] |

| Legionella pneumophila | Legionnaires' Disease | 500 mg/day IV followed by oral therapy | 95% - 96% cure rate | [6][15][16][17][18] |

| Mycobacterium avium complex | Lung Disease | 600 mg/day monotherapy (initial phase) | 38% sputum culture conversion | [19] |

| Mycobacterium avium complex | Lung Disease | Combination therapy (daily or thrice weekly) | 55% - 65% treatment success | [20] |

Immunomodulatory and Cellular Effects

Beyond its direct antimicrobial properties, azithromycin exerts significant immunomodulatory effects that contribute to its therapeutic success.

Inhibition of Pro-inflammatory Pathways

Azithromycin has been shown to suppress the activation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.[2][15][20][21][22] By inhibiting these pathways, azithromycin can reduce the production of pro-inflammatory cytokines, thereby dampening excessive inflammation that can cause tissue damage during infection.

Modulation of Autophagy

Autophagy is a cellular process of "self-eating" that can be used by the host to eliminate intracellular pathogens. Azithromycin has been shown to inhibit the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[23][24][25][26][27] This effect is complex and can be either beneficial or detrimental to the host, depending on the pathogen and the context of the infection. For some pathogens, inhibiting their degradation within autolysosomes may paradoxically enhance their survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of azithromycin that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (or other appropriate broth for the specific pathogen)

-

Azithromycin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 100 µL of the azithromycin stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions. This will result in a range of azithromycin concentrations.

-

Prepare Inoculum: a. Prepare a suspension of the test organism in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: a. Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.

-

Incubation: a. Incubate the plate at the appropriate temperature and for the required duration for the specific pathogen (typically 18-24 hours at 35-37°C for many bacteria).

-

Interpretation: a. The MIC is the lowest concentration of azithromycin at which there is no visible growth of the organism. This can be determined visually or by measuring the optical density using a microplate reader.[16][19][28][29]

Measurement of Intracellular Azithromycin Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of azithromycin within cultured host cells.

Materials:

-

Cultured host cells (e.g., macrophages, fibroblasts)

-

Azithromycin

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., water, or a buffer containing a non-ionic detergent)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

HPLC system with a suitable column and detector (e.g., UV or mass spectrometer)

-

Internal standard

Procedure:

-

Cell Culture and Treatment: a. Seed host cells in culture plates and allow them to adhere and grow to a desired confluency. b. Treat the cells with a known concentration of azithromycin for a specified period.

-

Sample Preparation: a. At the end of the incubation period, remove the medium containing azithromycin. b. Wash the cells multiple times with ice-cold PBS to remove any extracellular drug. c. Lyse the cells using a suitable lysis method to release the intracellular contents. d. Precipitate the proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge the samples to pellet the precipitated proteins.

-

HPLC Analysis: a. Transfer the supernatant to HPLC vials. b. Inject a known volume of the supernatant onto the HPLC system. c. Separate azithromycin and the internal standard using an appropriate mobile phase and column. d. Detect and quantify the compounds using the detector.

-

Data Analysis: a. Generate a standard curve using known concentrations of azithromycin. b. Determine the concentration of azithromycin in the cell lysate by comparing its peak area to the standard curve, normalized to the internal standard. c. The intracellular concentration is typically expressed as the amount of drug per number of cells or per milligram of cellular protein.[14][30][31][32]

Conclusion

Azithromycin's efficacy against intracellular pathogens is a result of its potent antibacterial action, exceptional intracellular accumulation, and significant immunomodulatory properties. This technical guide provides a comprehensive overview of these attributes, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial for optimizing existing therapeutic strategies and for the development of novel anti-infective agents. The continued investigation into the intricate interactions between azithromycin, intracellular pathogens, and the host cellular machinery will undoubtedly pave the way for improved treatments for these challenging infections.

References

- 1. SMPDB [smpdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. In vitro susceptibility of Coxiella burnetii to azithromycin, doxycycline, ciprofloxacin and a range of newer fluoroquinolones | Scilit [scilit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. From Q Fever to Coxiella burnetii Infection: a Paradigm Change - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effectiveness of azithromycin against doxycycline-resistant and -susceptible strains of Rickettsia tsutsugamushi, etiologic agent of scrub typhus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic Susceptibilities of Anaplasma (Ehrlichia) phagocytophilum Strains from Various Geographic Areas in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New real-time PCR-based method for in vitro susceptibility testing of Anaplasma phagocytophilum against antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of antibiotic susceptibilities of Ehrlichia canis, Ehrlichia chaffeensis, and Anaplasma phagocytophilum by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. sketchviz.com [sketchviz.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. researchgate.net [researchgate.net]

- 21. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Azithromycin blocks autophagy and may predispose cystic fibrosis patients to mycobacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. biorxiv.org [biorxiv.org]

- 26. content-assets.jci.org [content-assets.jci.org]

- 27. Azithromycin, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bacteriostatic Action of Azithromycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, an azalide subclass of macrolide antibiotics, exerts its primarily bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This guide delineates the core principles of its mechanism, focusing on its interaction with the bacterial ribosome. Azithromycin binds to the 50S ribosomal subunit, specifically to the 23S rRNA within the nascent polypeptide exit tunnel. This binding event sterically hinders the transit of newly synthesized peptides, leading to a premature dissociation of peptidyl-tRNAs from the ribosome and, consequently, the cessation of protein elongation. While generally considered bacteriostatic, azithromycin can exhibit bactericidal properties at higher concentrations against certain pathogens. This document provides a comprehensive overview of the molecular interactions, quantitative measures of efficacy, and the experimental methodologies used to elucidate these fundamental principles.

Core Principles of Azithromycin's Bacteriostatic Action

Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] Unlike some other classes of antibiotics, it does not affect nucleic acid synthesis. The process is initiated by the specific binding of azithromycin to the large 50S subunit of the bacterial 70S ribosome.[1]

Ribosomal Binding Site

The binding site for azithromycin is located within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][4] This tunnel serves as the path for the elongating polypeptide chain to exit the ribosome. The key interaction is with the 23S rRNA component of the 50S subunit.[5] This interaction is primarily with domains II and V of the 23S rRNA.

Studies have shown a two-step binding process for azithromycin to E. coli ribosomes. The initial step involves the recognition and placement of the drug in a low-affinity site in the upper part of the exit tunnel. This is followed by a slower formation of a much tighter, final complex that is more potent in hindering the progression of the nascent peptide.[3][6] In some bacteria, such as Deinococcus radiodurans, evidence suggests that two molecules of azithromycin can bind cooperatively to the ribosome.[6]

Inhibition of Protein Synthesis

By binding within the NPET, azithromycin physically obstructs the passage of the growing polypeptide chain. This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in peptide elongation. The stalled ribosome eventually leads to the premature dissociation of the peptidyl-tRNA, thereby terminating protein synthesis.

The following diagram illustrates the signaling pathway of azithromycin's action:

Quantitative Data on Azithromycin's Activity

The efficacy of azithromycin can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for protein synthesis and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Inhibition of Protein Synthesis (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Organism | IC50 (µg/mL) | Reference |

| Haemophilus influenzae | 0.4 | [7] |

| Staphylococcus aureus | 5 | [8] |

| Chlamydia trachomatis | 0.079 - 5 | [9] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bordetella pertussis | - | 0.125 | [10] |

| Vibrio cholerae O1 | 0.064 | 0.128 | [11] |

| Haemophilus influenzae | - | 0.5 | [12] |

| Mycobacterium avium complex | 16 | >64 | [13] |

| Legionella pneumophila | - | - | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the bacteriostatic action of azithromycin.

In Vitro Translation Inhibition Assay

This assay measures the ability of azithromycin to inhibit protein synthesis in a cell-free system.

Objective: To determine the IC50 of azithromycin for protein synthesis.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid)

-

ATP and GTP as energy sources

-

Energy regenerating system (e.g., creatine phosphate and creatine phosphokinase)

-

Azithromycin stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radiolabeled amino acids) or fluorometer (for fluorescently tagged amino acids)

Procedure:

-

Prepare a master mix containing the cell-free extract, mRNA template, amino acid mixture, energy source, and regenerating system.

-

Aliquot the master mix into a 96-well plate.

-

Add varying concentrations of azithromycin to the wells. Include a no-drug control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Wash the precipitate to remove unincorporated amino acids.

-

Quantify the amount of incorporated radiolabeled or fluorescent amino acid in the precipitate using a scintillation counter or fluorometer.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the azithromycin concentration and determine the IC50 value.[15]

Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antibiotic.[16][17]

Objective: To determine the MIC of azithromycin against a specific bacterial strain.

Materials:

-

96-well microtiter plate

-

Cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Azithromycin stock solution

-

Sterile diluent (e.g., broth or saline)

Procedure:

-

Dispense 100 µL of broth into all wells of the microtiter plate.

-

Add 100 µL of the azithromycin stock solution to the first well, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

-

Prepare the bacterial inoculum by suspending colonies in broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the bacteria.[18][19]

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Azithromycin Complex

Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with azithromycin.[20][21]

Objective: To visualize the binding of azithromycin to the bacterial ribosome at near-atomic resolution.

Procedure:

-

Sample Preparation:

-

Purify bacterial 70S ribosomes.

-

Incubate the purified ribosomes with an excess of azithromycin to ensure saturation of the binding sites.

-

Apply a small volume (3-4 µL) of the ribosome-azithromycin complex to a glow-discharged EM grid.

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.[22]

-

-

Data Collection:

-

Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

-

Collect a large dataset of images (micrographs) of the ribosome-azithromycin complexes at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to correct for image drift and perform contrast transfer function (CTF) estimation.

-

Automatically pick individual ribosome particles from the micrographs.

-

Perform 2D classification to sort the particles into different views.

-

Generate an initial 3D model and refine it through iterative 3D classification and reconstruction to achieve a high-resolution 3D map of the ribosome-azithromycin complex.[23]

-

-

Model Building and Analysis:

-

Fit the atomic models of the ribosome and azithromycin into the 3D density map to visualize the precise binding interactions.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, revealing how antibiotics affect translation in vivo.[24][25]

Objective: To identify the specific sites of ribosome stalling on mRNAs in the presence of azithromycin.

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Nuclease Digestion:

-

Lyse the cells under conditions that maintain ribosome integrity.

-

Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest the mRNA that is not protected by ribosomes.[25]

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Isolate the monosomes (ribosomes with their protected mRNA fragments) by sucrose gradient centrifugation or size-exclusion chromatography.

-

Extract the RPFs from the isolated monosomes.[7]

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the bacterial genome.

-

Analyze the distribution of ribosome footprints along the transcripts to identify positions of increased ribosome density (stalling) in the azithromycin-treated samples compared to untreated controls.[27]

-

The following diagram outlines a typical experimental workflow for studying azithromycin's mechanism:

Conclusion

Azithromycin's bacteriostatic activity is a well-defined process centered on its high-affinity binding to the 50S ribosomal subunit. This interaction within the nascent polypeptide exit tunnel effectively halts protein synthesis, thereby inhibiting bacterial growth. The quantitative data from IC50 and MIC assays provide a measure of its potency against various bacterial species. Advanced techniques such as cryo-electron microscopy and ribosome profiling have provided unprecedented insights into the molecular details of this interaction and its consequences within the cellular context. A thorough understanding of these fundamental principles is crucial for the rational design of new antibiotics and for combating the growing threat of antimicrobial resistance.

References

- 1. Azithromycin Result Summary | BioGRID [thebiogrid.org]

- 2. Prescribing azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials | MDPI [mdpi.com]

- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cejph.szu.cz [cejph.szu.cz]

- 11. researchgate.net [researchgate.net]

- 12. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Broth microdilution reference methodology | PDF [slideshare.net]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Azithromycin in Murine Pneumonia Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of in vivo studies utilizing azithromycin in mouse models of pneumonia. It is designed to serve as a practical resource, offering comprehensive experimental protocols, summarized quantitative data from various studies, and visual representations of experimental workflows and biological pathways.

I. Introduction

Azithromycin, a macrolide antibiotic, is widely used in the treatment of respiratory tract infections. Beyond its antimicrobial activity, azithromycin is recognized for its immunomodulatory properties, which can significantly impact the outcomes of severe infections like pneumonia. Mouse models are invaluable tools for elucidating the mechanisms of action of azithromycin and for evaluating its efficacy in a controlled in vivo setting. These models allow for the investigation of prophylactic and therapeutic effects, dose-response relationships, and the interplay between the antibiotic, the pathogen, and the host immune system. This document compiles data and methodologies from studies involving various clinically relevant pathogens to aid in the design and execution of future preclinical research.

II. Quantitative Data Summary

The following tables summarize the quantitative outcomes from various in vivo studies of azithromycin in mouse models of pneumonia.

Table 1: Efficacy of Azithromycin Against Streptococcus pneumoniae

| Mouse Strain | Treatment Regimen | Dosage | Route | Outcome | Reference |

| C57BL/6j (Subacute) | Prophylactic (single dose, 7h pre-infection) | 25 mg/kg | p.o. | 92% survival | [1][2] |

| Swiss (Acute) | Prophylactic (single dose, 24h pre-infection) | 50 mg/kg | s.c. | 80% survival | [1][2] |

| C57BL/6j (Subacute) | Therapeutic (2 doses, 12h apart, initiated 48h post-infection) | 12.5 mg/kg | p.o. | 80% survival | [1][2] |

| C57BL/6j (Subacute) | Therapeutic (2 doses, at 48h and 65h post-infection) | 25 mg/kg | s.c. | Complete clearance of bacteria from lungs and blood | [1][2] |

| BALB/c | Combination Therapy (with Ceftriaxone, 3 times every 24h, initiated 6h post-infection) | 100 mg/kg | - | Significantly longer survival than monotherapy | [3] |

Table 2: Efficacy of Azithromycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Mouse Strain | Treatment Regimen | Dosage | Route | Outcome | Reference |

| - | Prophylactic (2 doses, 24h pre- and 2h post-infection) | - | i.p. | Significantly improved survival and decreased bacterial counts vs. untreated | [4][5] |

| - | Therapeutic (single dose, 2h post-infection) vs. Prophylactic | - | i.p. | Prophylactic regimen showed better survival and bacterial clearance | [4][5] |

| - | Comparison with Vancomycin and Daptomycin | - | i.p. | 46.7% survival at 168h (vs. 93.3% for Vancomycin and 66.7% for Daptomycin) | [4][5] |

Table 3: Efficacy of Azithromycin Against Multidrug-Resistant Acinetobacter baumannii (MDRAB) in a Ventilator-Associated Pneumonia (VAP) Model

| Mouse Strain | Treatment Regimen | Dosage | Route | Outcome | Reference |

| ddY | Therapeutic (daily for 7 days, initiated 3h post-infection) | 10 mg/kg | s.c. | Significantly longer survival vs. control; no significant difference in bacterial load | [6][7] |

| ddY | Therapeutic (daily for 7 days, initiated 3h post-infection) | 100 mg/kg | s.c. | Significantly longer survival vs. control; no significant difference in bacterial load | [6][7] |

| ddY | Therapeutic (at 48h post-infection) | 10 or 100 mg/kg | s.c. | Significant decrease in total cells, neutrophils, and cytokine levels in BAL fluid | [6][7] |